Regioisomeric Differentiation: 2,3-Dimethoxy vs. 2,5-Dimethoxy Substitution on the Benzamide Ring
The 2,3-dimethoxy substitution pattern on the benzamide ring of CAS 922661-24-3 is regioisomerically distinct from the 2,5-dimethoxy variant (2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide). While no direct head-to-head bioactivity data are available for either compound, the computed electronic and topological differences are quantifiable. The 2,3-orientation places the two methoxy groups in an ortho relationship relative to each other, whereas the 2,5-isomer separates them by a meta-like spacing [1]. This alters the computed intramolecular hydrogen-bond acceptor geometry and may affect binding to biological targets that discriminate between regioisomeric methoxy orientations, as demonstrated in the broader benzamide-thiazole P2X3 patent SAR [2].
| Evidence Dimension | Methoxy substitution position on benzamide ring |
|---|---|
| Target Compound Data | 2,3-dimethoxy (ortho-methoxy relationship; CAS 922661-24-3, MW 432.5, C₂₄H₂₀N₂O₄S) |
| Comparator Or Baseline | 2,5-dimethoxy isomer (para-like methoxy relationship; same MW 432.5, same formula C₂₄H₂₀N₂O₄S) |
| Quantified Difference | Identical molecular formula and mass; differentiation arises from regioisomeric methoxy positioning altering calculated TPSA (97.9 Ų for target vs. computed ~97.9 Ų for isomer; identical by symmetry of group contributions) and 3D electrostatic surface |
| Conditions | In silico comparison based on 2D chemical structures and computed PubChem descriptors; no comparative in vitro data available |
Why This Matters
Regioisomeric identity cannot be confirmed by molecular weight or formula alone; procurement of the incorrect regioisomer would introduce an uncontrolled variable in any SAR campaign.
- [1] PubChem Compound Summary CID 40996273. 2,3-Dimethoxy-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Bayer Aktiengesellschaft. 1,3-Thiazol-2-yl substituted benzamides. US Patent 10,174,016 B2. Issued January 8, 2019. See generic formula (I) wherein R₁ substitution patterns on the benzamide ring modulate P2X3 inhibition. View Source
